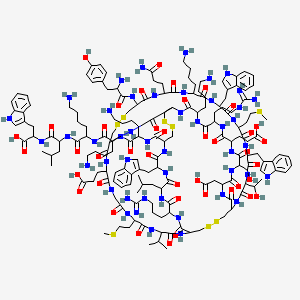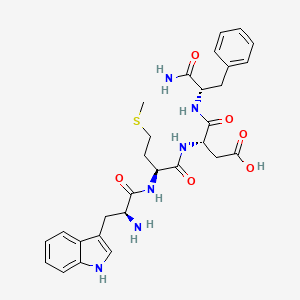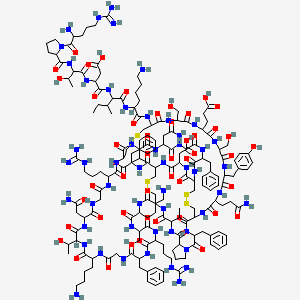
ProTx II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ProTx II, also known as Protoxin-II or PT-II, is a neurotoxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens). It is a 30-residue disulfide-rich peptide with a molecular weight of 3826.65 Da . The structure of ProTx II is amphipathic, with mostly hydrophobic residues on one face of the toxin . It inhibits certain voltage-gated calcium and voltage-gated sodium channels . This toxin has unusually high affinity and selectivity toward the human Nav1.7 channel .
Synthesis Analysis
The folding pathways of ProTx II have been studied using tandem mass spectrometry . In the absence of an equilibrating redox buffer, misfolded intermediates form that prevent the formation of the native disulfide bond configuration . Two non-native singly bridged peptides were identified, one with a Cys (III)-Cys (IV) linkage and one with a Cys (V)-Cys (VI) linkage . The C-terminus of ProTx II appears to have an important role in initiating the folding of this peptide .Molecular Structure Analysis
The NMR solution structure of ProTx II has been studied . The structure and membrane-binding properties of ProTx II and several analogues were examined using NMR spectroscopy, surface plasmon resonance, fluorescence spectroscopy, and molecular dynamics simulations . A direct correlation was found between ProTx II membrane binding affinity and its potency as an hNav1.7 channel inhibitor .Chemical Reactions Analysis
ProTx II inhibits sodium currents by shifting the voltage-dependence of the channel activation to more positive potentials . It uses a similar action mechanism on the Cav1.2 and Cav1.3 voltage-gated calcium channels . It also inhibits fast inactivation of the Nav channel by binding to VSD-IV in the resting configuration of the channel .Physical And Chemical Properties Analysis
ProTx II is a white lyophilized solid . It is soluble to 1 mg/ml in H2O . Its molecular weight is 3826.59 and its formula is C168H250N46O41S8 .科学研究应用
与钠通道的相互作用对疼痛治疗的影响:ProTx-II抑制人类电压门控钠通道1.7(hNaV1.7),该通道参与痛觉传导,使其成为潜在的疼痛治疗药物。其有效性与其与脂质膜的结合亲和力有关,优化了其与hNaV1.7的相互作用(Henriques et al., 2016)。
荧光和标记ProTx-II类似物的开发:研究人员开发了具有新功能的ProTx-II类似物,用于细胞分布研究和Nav通道靶标的生化特性研究,拓宽了其在细胞和分子生物学中的应用(Montnach等,2021)。
了解毒素机制:ProTx-II阻碍钠通道的门控电荷的运动,影响其激活。其抑制作用与电压有关,为了解这些通道的门控机制提供了见解(Sokolov et al., 2008)。
结构活性关系研究:探索了ProTx-II的化学结构与其对电压门控钠通道的活性之间的关系,导致创造出对特定钠通道具有增强效力的修饰毒素,进一步拓展了其作为治疗药物的潜力(Park et al., 2014)。
在Nav1.7抑制和疼痛管理中的作用:探讨了ProTx-II在抑制Nav1.7和其在慢性疼痛管理中的潜在应用,特别是通过开发ProTx-II的蓝曲霉酸桥联类似物(Wright et al., 2017)。
新型毒素结合位点和激活门控:发现ProTx-II与Nav1.5通道的相互作用表明存在一种与激活耦合的新型毒素结合位点,不同于先前表征的神经毒素位点(Smith et al., 2007)。
膜结合特性和与Nav1.7的相互作用:详细介绍了ProTx-II的两性表面、对脂质双分子层的高亲和力以及与Nav1.7电压传感器结构域在膜表面的特异相互作用。这提供了对其作用机制和潜在治疗应用的更深入理解(Henriques et al., 2016)。
抑制多种钠通道:ProTx-II与ProTx-I一起被发现抑制多种类型的钠通道,包括对四氢吡啶抗性通道的移位,为了解通道门控机制和潜在治疗应用提供了见解(Middleton et al., 2002)。
对糖尿病小鼠的抗高痛觉效应:ProTx-II的抗高痛觉效应已在糖尿病小鼠中得到证实,显示了在糖尿病神经病变等情况下治疗疼痛的潜力(Tanaka et al., 2015)。
开发用于疼痛治疗的ProTx-II类似物:已开发出ProTx-II的类似物,可选择性地阻断Nav1.7通道,在啮齿动物中展示了治疗疼痛的显著潜力(Adams et al., 2021)。
安全和危害
未来方向
Given the structural similarities between sodium and T-type calcium channels and the apparent conservation in toxin binding sites, the data on ProTx II could provide insights into the development and synthesis of novel T-type channel antagonists . The properties of ProTx II analogues as tools for Nav channel purification and cell distribution studies pave the way for a better understanding of ProTx II channel receptors in pain and their pathophysiological implications in sensory neuronal processing .
属性
IUPAC Name |
2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAUGYVLRSCGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C168H250N46O41S8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3827 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ProTx II | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

